

A Technical Guide to the Industrial Applications of 10-Undecenyl Acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *10-Undecenyl acetate*

Cat. No.: B091539

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Undecenyl acetate, a fatty acid ester with the chemical formula $C_{13}H_{24}O_2$, is a versatile molecule with established and potential applications across a spectrum of industries. Primarily recognized for its role in the fragrance and flavor sector, its unique chemical structure, featuring a terminal double bond and an acetate functional group, opens avenues for its use in polymer synthesis, agriculture, and potentially in antimicrobial and drug delivery systems. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and current and prospective industrial applications of **10-undecenyl acetate**, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Chemical and Physical Properties

10-Undecenyl acetate is a colorless liquid characterized by a fresh, rosy, and fruity odor.[\[1\]](#)[\[2\]](#) Its physical and chemical properties are summarized in Table 1, providing essential data for its handling, formulation, and application in various industrial processes.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₂₄ O ₂	[1]
Molecular Weight	212.33 g/mol	[1]
CAS Number	112-19-6	[1]
Appearance	Colorless liquid	[1]
Odor	Fresh, clean, rosy, mild, fruity	[1] [2]
Boiling Point	269.00 to 271.00 °C @ 760.00 mm Hg	[1]
Flash Point	230.00 °F (110.00 °C)	[2]
Specific Gravity	0.87300 to 0.88000 @ 25.00 °C	[2]
Refractive Index	1.43300 to 1.44000 @ 20.00 °C	[2]
Solubility	Soluble in most organic solvents; 1 mL in 2 mL of 80% alcohol	[1]

Synthesis of 10-Undecenyl Acetate

The primary route for synthesizing **10-undecenyl acetate** involves a two-step process: the reduction of undecylenic acid to 10-undecen-1-ol, followed by the esterification of the alcohol to the final acetate product.

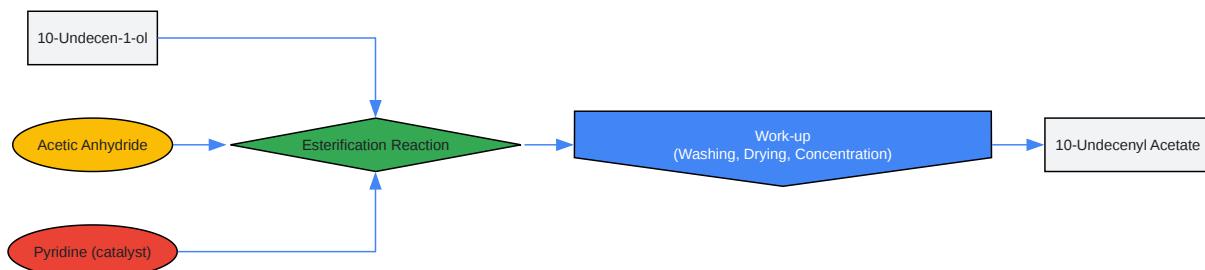
Step 1: Synthesis of 10-Undecen-1-ol from Undecylenic Acid

A common and efficient method for this reduction utilizes lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

- Materials: Undecylenic acid, Lithium aluminum hydride (LiAlH₄), Dry Tetrahydrofuran (THF), Ethyl acetate, Water, Brine, Anhydrous Sodium Sulfate (Na₂SO₄), Hexane.[3]
- Procedure:
 - To a stirred solution of LiAlH₄ in dry THF under an inert atmosphere, a solution of undecylenic acid in dry THF is added dropwise at 0 °C.
 - The reaction mixture is then stirred at room temperature for 30 minutes.
 - The reaction is carefully quenched by the dropwise addition of ethyl acetate.
 - The resulting solution is filtered, and the organic layer is washed with water and brine.
 - The organic layer is dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.
 - The crude product is purified by column chromatography.[3]

Caption: General workflow for the synthesis of 10-undecen-1-ol.


Step 2: Esterification of 10-Undecen-1-ol to 10-Undecenyl Acetate

The final step is the acetylation of 10-undecen-1-ol.

Experimental Protocol:

- Materials: 10-Undecen-1-ol, Acetic anhydride, Pyridine (as catalyst), Dichloromethane (DCM), 1M HCl, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
- Procedure:
 - Dissolve 10-undecen-1-ol in DCM and add pyridine.
 - Add acetic anhydride dropwise to the mixture and stir.

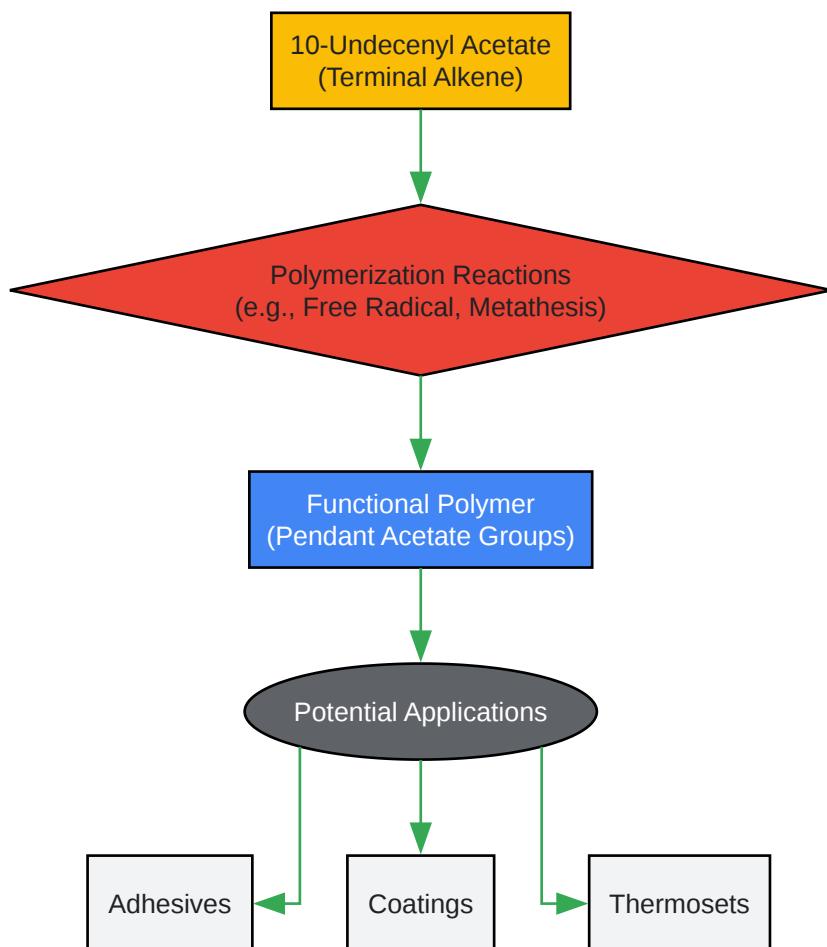
- Monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture and quench with 1M HCl.
- Extract the product with DCM or diethyl ether.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield **10-undecenyl acetate**.

[Click to download full resolution via product page](#)

Caption: Process flow for the esterification of 10-undecen-1-ol.

Industrial Applications

Fragrance and Flavor Industry


10-Undecenyl acetate is a well-established ingredient in the fragrance and flavor industry, valued for its fresh, clean, and rosy-fruity notes.^{[1][2]} It is used in a variety of products, including perfumes, soaps, detergents, and cosmetics, to impart a pleasant scent.^[2] In flavors, it can be used to add subtle rose notes, particularly in raspberry flavorings.^[2]

Quantitative Usage Data:

Application	Recommended Usage Level	Reference
Fragrance Concentrate	Up to 8.0%	[2]
Flavoring Agent	No safety concern at current levels of intake	[1]

Polymer Chemistry (Potential Application)

While direct studies on the polymerization of **10-undecenyl acetate** are limited, its terminal double bond makes it a promising monomer for the synthesis of functional polymers. The related compound, 10-undecen-1-ol, has been successfully used in various polymerization techniques, suggesting similar potential for its acetate derivative.[4] Potential applications include the development of polymers with tailored properties for use as adhesives, coatings, and thermosets.[4]

[Click to download full resolution via product page](#)

Caption: Logical relationship of **10-undecenyl acetate** in polymer synthesis.

Agriculture

10-Undecenyl acetate has been identified as a sex pheromone component for certain moth species.^[5] This opens up its application in integrated pest management (IPM) strategies. Pheromone-based approaches are environmentally friendly alternatives to conventional pesticides and can be used for monitoring insect populations, mass trapping, or mating disruption.^{[6][7]}

Quantitative Data on Pheromone Lure Stability:

A study on a related dodecenyl acetate showed that lures retained significant amounts of the active compound over extended periods in the field, indicating the potential for long-lasting efficacy of pheromone-based products.^[8]

Initial Dose	Half-life in Field	Reference
1 mg	63.5 days	[8]
3 mg	64.7 days	[8]
10 mg	67.3 days	[8]

The development of controlled-release formulations for pesticides is a key area of research to improve efficacy and reduce environmental impact.^{[9][10]} While not specifically studied for **10-undecenyl acetate**, its chemical properties could make it a candidate for encapsulation in various matrices for sustained release in agricultural settings.

Antimicrobial Applications (Potential Application)

Undecylenic acid, the precursor to **10-undecenyl acetate**, and its derivatives are known to possess antifungal and antibacterial properties.^{[11][12]} The mechanism of action is believed to involve the disruption of microbial cell membranes.^[13] Although specific minimum inhibitory concentration (MIC) values for **10-undecenyl acetate** are not readily available, the activity of

related compounds suggests its potential as an antimicrobial agent. Further research is needed to quantify its efficacy against various pathogens.

Antimicrobial Activity of a Related Compound (Undecylenic Acid Derivative):

A study on 10-undecanhydroxamic acid, a derivative of undecanoic acid, demonstrated strong antimicrobial activity, suggesting that modifications to the carboxylic acid group can yield potent antimicrobial agents.[\[14\]](#)

Drug Delivery (Potential Application)

The use of polymers and nanoparticles in drug delivery systems is a rapidly growing field.[\[15\]](#) [\[16\]](#)[\[17\]](#) The potential for **10-undecenyl acetate** to be polymerized into biocompatible materials could lead to its use in creating nanocarriers for targeted and controlled drug release. The ester linkage in **10-undecenyl acetate** could also be designed for enzymatic or hydrolytic cleavage, facilitating drug release at a specific site. However, extensive research into the biocompatibility and cytotoxicity of **10-undecenyl acetate** and its polymers would be required.[\[18\]](#)

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **10-undecenyl acetate** is not classified as a hazardous substance.[\[1\]](#) However, some sources indicate that it may be irritating to the skin.[\[2\]](#) The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that there is no safety concern at current levels of intake when used as a flavoring agent.[\[1\]](#)

Conclusion

10-Undecenyl acetate is a molecule with significant industrial value, primarily in the fragrance and flavor industry. Its straightforward synthesis from the renewable feedstock, castor oil, adds to its appeal.[\[3\]](#) While its applications in this sector are well-established, its potential in polymer chemistry, agriculture, and as an antimicrobial agent warrants further investigation. The presence of a terminal double bond provides a reactive handle for polymerization and surface modification, opening up possibilities for the development of novel materials. Future research should focus on quantifying the efficacy of **10-undecenyl acetate** in these emerging applications and exploring its biocompatibility for potential use in drug delivery systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 10-Undecen-1-yl acetate | C13H24O2 | CID 61035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 10-undecen-1-yl acetate, 112-19-6 [thegoodsentscompany.com]
- 3. benchchem.com [benchchem.com]
- 4. specificpolymers.com [specificpolymers.com]
- 5. Kinetics and Mechanism of Liquid-State Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) as Studied by Thermal Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. slunik.slu.se [slunik.slu.se]
- 8. Analysis of field-weathered lures containing (E)-10-dodecen-1-yl acetate, a sex attractant for the pea moth, *Cydia nigricana* (F.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Publication : USDA ARS [ars.usda.gov]
- 10. Advances in Controlled-Release Pesticide Formulations with Improved Efficacy and Targetability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. storage.googleapis.com [storage.googleapis.com]
- 12. Highly Active, Entirely Biobased Antimicrobial Pickering Emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. ymerdigital.com [ymerdigital.com]
- 16. Synthesis, Characterization, and Evaluation of Nanoparticles Loading Adriamycin Based on 2-Hydroxypropyltrimethyl Ammonium Chloride Chitosan Grafting Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]

- 18. Cytotoxicity and biocompatibility of direct and indirect pulp capping materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Industrial Applications of 10-Undecenyl Acetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091539#potential-industrial-applications-of-10-undecenyl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com